N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide
Description
N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide is a complex organic compound that features a bromophenyl group and a phthalimide moiety
Properties
Molecular Formula |
C22H15BrN2O3 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H15BrN2O3/c23-16-10-12-17(13-11-16)24(20(26)15-6-2-1-3-7-15)14-25-21(27)18-8-4-5-9-19(18)22(25)28/h1-13H,14H2 |
InChI Key |
HWBBVBWPAKIVDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide typically involves the reaction of 4-bromoaniline with phthalic anhydride to form the intermediate phthalimide derivative. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Oxidation Reactions: The phthalimide moiety can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its bromophenyl group can be tagged with radioactive isotopes for imaging studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with proteins, while the phthalimide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide
- N-(4-fluorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide
- N-(4-methylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide
Uniqueness
N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature makes it valuable in specific applications where halogen bonding is crucial.
Biological Activity
N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C17H10BrN2O3
- Molecular Weight : 427.17 g/mol
- CAS Number : 313259-22-2
- Structure : The compound features a bromophenyl group attached to a benzamide moiety with a dioxoisoindole substituent.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antitumor agent and its effects on different biological systems.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies demonstrated that derivatives of this compound inhibit the growth of several cancer cell lines, including Mia PaCa-2 and PANC-1, with IC50 values indicating potent activity against these cells .
The proposed mechanism of action involves:
- Inhibition of Topoisomerase II : Compounds related to this structure have shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
- Induction of Apoptosis : Studies suggest that the compound may induce programmed cell death through the activation of intrinsic apoptotic pathways .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity:
- Bromine Substitution : The presence of the bromine atom in the para position enhances the lipophilicity and potentially increases the compound's ability to penetrate cell membranes .
Case Studies
Several studies have documented the efficacy of this compound and its analogs:
- Antitumor Efficacy : In a study involving multiple cancer cell lines, compounds structurally similar to N-(4-bromophenyl)-N-[...]-benzamide exhibited IC50 values ranging from 0.5 to 5 µM against various tumor types .
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to controls, indicating its potential for further development as an anticancer drug .
Safety and Toxicology
While promising results have been observed regarding the efficacy of N-(4-bromophenyl)-N-[...]-benzamide, safety evaluations are crucial:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
